1-ethyl-1H-pyrazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

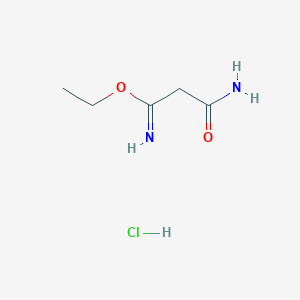

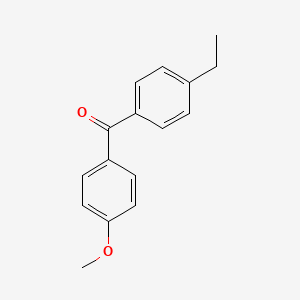

1-Ethyl-1H-pyrazole-3-carbaldehyde is a commercially available aldehyde . It is a simple aromatic ring molecule with a 5-membered structure, consisting of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular formula of 1-Ethyl-1H-pyrazole-3-carbaldehyde is C6H8N2O . The InChI code is 1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-3-carbaldehyde has a molecular weight of 124.14 . It is a liquid at ambient temperature . The density is 1.1g/cm3 .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

1-Ethyl-1H-pyrazole-3-carbaldehyde serves as a precursor in synthesizing pyrazole derivatives known for their antimicrobial properties . These compounds are crucial in developing new drugs to combat resistant strains of bacteria and other pathogens.

Agricultural Chemistry: Herbicides

The pyrazole moiety, including derivatives of 1-ethyl-1H-pyrazole-3-carbaldehyde, has been identified to possess herbicidal activities . This application is particularly relevant in the design of environmentally friendly agrochemicals.

Organic Synthesis: Catalyst Development

Researchers have utilized 1-ethyl-1H-pyrazole-3-carbaldehyde in developing resinous, non-toxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These catalysts are employed in various organic reactions due to their eco-friendly attributes.

Pharmaceutical Research: Anti-inflammatory Drugs

Pyrazole derivatives, synthesized using 1-ethyl-1H-pyrazole-3-carbaldehyde, exhibit significant anti-inflammatory effects . This makes them valuable in creating new anti-inflammatory medications.

Cancer Research: Anticancer Agents

The compound has been used to create pyrazole derivatives that show promise as anticancer agents . These derivatives are being studied for their potential to inhibit the growth of cancer cells.

Enzyme Inhibition: Aldose Reductase Inhibitors

In the field of enzyme inhibition, 1-ethyl-1H-pyrazole-3-carbaldehyde derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are targets for treating diabetic complications.

Chemical Industry: Synthesis of Heterocycles

The compound is instrumental in synthesizing a wide variety of heterocyclic compounds . Heterocycles are a fundamental component of many drugs and industrial chemicals.

Analytical Chemistry: Chromatographic Analysis

1-Ethyl-1H-pyrazole-3-carbaldehyde can be used as a standard in chromatographic analysis to identify and quantify similar compounds in complex mixtures .

作用機序

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through different mechanisms

Pharmacokinetics

As a result, the impact of these properties on the bioavailability of 1-ethyl-1H-pyrazole-3-carbaldehyde is currently unknown .

Result of Action

Given the lack of specific studies on this compound, it is difficult to provide a detailed description of its effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-ethyl-1H-pyrazole-3-carbaldehyde. Specific details on how such factors affect this compound are currently lacking .

Safety and Hazards

1-Ethyl-1H-pyrazole-3-carbaldehyde can cause skin irritation and serious eye irritation . It should be stored in a cool place and kept in a container tightly closed in a dry and well-ventilated place . The safety information includes Hazard Statements H315;H319;H335 and Precautionary statements P280;P302+P352 .

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

特性

IUPAC Name |

1-ethylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARQNKUDEQVTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427115 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942319-16-6 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)